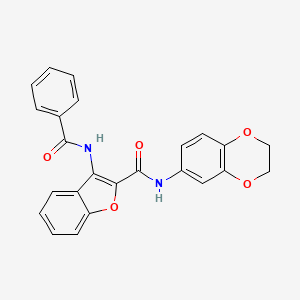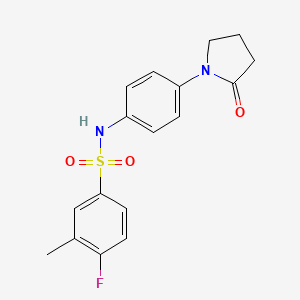
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activity
Synthetic Approaches : Research has delved into novel synthetic routes for creating derivatives of tetrahydropyrimidine, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. One study focused on synthesizing a range of heterocyclic compounds derived from visnaginone and khellinone, highlighting their inhibitory activity on cyclooxygenase enzymes and their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). Another investigation synthesized novel pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, emphasizing the significance of structural modifications on biological activity (Hassan et al., 2014).
Antidiabetic Potential : A specific focus has been on the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, with studies examining their in vitro antidiabetic activity via the α-amylase inhibition assay. This research sheds light on the therapeutic potential of such compounds in diabetes management (Lalpara et al., 2021).
Antiviral and Antimicrobial Effects : Several studies have synthesized and evaluated the antiviral and antimicrobial efficacy of tetrahydropyrimidine derivatives. For instance, compounds were assessed for their inhibitory activity against various DNA and retroviruses, with some derivatives showing marked antiretroviral activity, highlighting their potential in treating viral infections (Hocková et al., 2003).
Molecular and Structural Studies
Crystallography and Molecular Structure : Research into the molecular and crystal structures of related compounds provides insights into their potential interactions and mechanisms of action. For example, studies on isostructural pyrimidine compounds have revealed details about their hydrogen-bonded sheets and electronic structures, contributing to a better understanding of their molecular properties (Trilleras et al., 2009).
Chemical Modifications and Activity Relationship : The synthesis of various derivatives through modifications at different positions on the tetrahydropyrimidine ring has been explored to assess their impact on biological activity. Structural variations, such as changes in substituents, have been correlated with differences in cyclooxygenase inhibition, analgesic, anti-inflammatory, and antimicrobial activities, emphasizing the role of molecular design in enhancing therapeutic efficacy (Palanki et al., 2000).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves the condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea, followed by cyclization and subsequent reaction with ethyl chloroformate and ammonia.", "Starting Materials": [ "3-chloro-4-methylbenzaldehyde", "3-methoxybenzoylurea", "ethyl chloroformate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methylbenzaldehyde with 3-methoxybenzoylurea in the presence of a base such as potassium carbonate to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea.", "Step 2: Cyclization of N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea with acetic anhydride and a catalytic amount of sulfuric acid to form 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.", "Step 3: Reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with ethyl chloroformate and ammonia in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide." ] } | |
CAS番号 |
863612-51-5 |
製品名 |
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
分子式 |
C19H16ClN3O4 |
分子量 |
385.8 |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24) |
InChIキー |
RJBMFROXJIHYMF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




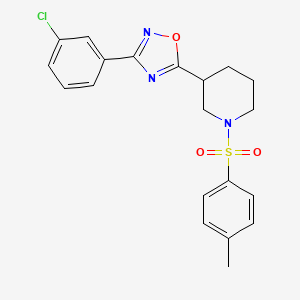
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2941361.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide](/img/structure/B2941362.png)
![Ethyl 4-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B2941363.png)

![2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2941366.png)
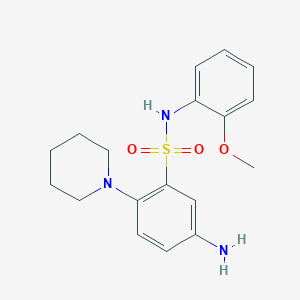
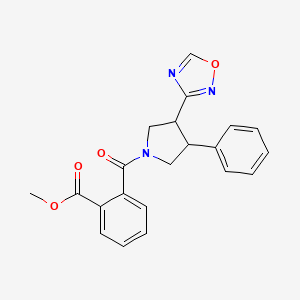
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2941373.png)
![3,5-dinitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941374.png)
